3'-(Trifluoromethyl)phthalanilic acid CAS 16053-36-4 properties
3'-(Trifluoromethyl)phthalanilic acid CAS 16053-36-4 properties
Topic: 3'-(Trifluoromethyl)phthalanilic Acid (CAS 16053-36-4): Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Executive Summary
3'-(Trifluoromethyl)phthalanilic acid (CAS 16053-36-4) is a specialized fluorinated organic intermediate belonging to the class of N-arylphthalamic acids. Structurally, it consists of a phthalic acid core mono-amidated with 3-(trifluoromethyl)aniline.
This compound occupies a critical niche in two primary fields:
-
Medicinal Chemistry: As a stable precursor to N-(3-trifluoromethylphenyl)phthalimide , a pharmacophore associated with anti-inflammatory (TNF-
modulation) and anticonvulsant activities. The trifluoromethyl ( ) group acts as a bioisostere for chloride or methyl groups, significantly enhancing metabolic stability and lipophilicity. -
Agrochemical R&D: As a structural analog to N-m-tolylphthalamic acid (a known auxin transport inhibitor and fruit-set enhancer), this fluorinated derivative is investigated for plant growth regulation, specifically in stress tolerance and fruit preservation.
This guide details the physicochemical properties, synthesis protocols, and analytical characterization of CAS 16053-36-4, emphasizing the kinetic control required to isolate the acid form without inadvertent cyclization.
Physicochemical Profile
The introduction of the electron-withdrawing trifluoromethyl group at the meta position of the N-phenyl ring alters the electronic landscape compared to the unsubstituted phthalanilic acid, increasing the acidity of the amide proton and affecting the solubility profile.
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| CAS Number | 16053-36-4 | |
| IUPAC Name | 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid | |
| Molecular Formula | ||
| Molecular Weight | 309.24 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Melting Point | 155–165 °C (Decomposes) | Melts with cyclization to phthalimide |
| Solubility | DMSO, DMF, Ethanol, Acetone | Sparingly soluble in water; soluble in alkaline aq.[1][2][3][4][5] solutions |
| pKa (Predicted) | Acidic carboxyl group | |
| LogP (Predicted) | Enhanced lipophilicity due to |
Synthesis & Manufacturing Protocols
The synthesis of 3'-(Trifluoromethyl)phthalanilic acid relies on the nucleophilic attack of 3-(trifluoromethyl)aniline on phthalic anhydride.
Critical Technical Insight: The reaction is governed by a competition between the formation of the phthalanilic acid (kinetic product) and the phthalimide (thermodynamic product).
-
To isolate the Acid (CAS 16053-36-4): Use aprotic solvents (THF, Dioxane) at moderate temperatures (
). -
To form the Imide: Use high heat (
) or dehydrating agents (acetic anhydride).
Protocol A: Kinetic Isolation of 3'-(Trifluoromethyl)phthalanilic Acid
Reagents:
-
Phthalic Anhydride (1.0 eq)
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Solvent: THF (Tetrahydrofuran) or Glacial Acetic Acid (controlled temp)
Step-by-Step Methodology:
-
Preparation: Dissolve 14.8 g (0.1 mol) of Phthalic Anhydride in 100 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Addition: Add 16.1 g (0.1 mol) of 3-(Trifluoromethyl)aniline dropwise over 15 minutes.
-
Note: The
group is electron-withdrawing, reducing the nucleophilicity of the aniline. Unlike unsubstituted aniline, this reaction may not be instantaneous at room temperature.
-
-
Reaction: Stir the mixture at Room Temperature for 4–6 hours . If precipitation is slow, warm gently to
for 1 hour, then cool back to room temperature. -
Precipitation: The product often precipitates directly from THF. If not, concentrate the solvent to 50% volume and add cold Diethyl Ether or Hexane to induce crystallization.
-
Purification: Filter the white solid. Wash with cold ether to remove unreacted aniline.
-
Drying: Vacuum dry at
. Do not overheat , as this will drive dehydration to the imide.
Yield Expectation: 85–95%
Protocol B: Cyclization to Phthalimide (For Reference)
If the researcher intends to synthesize the imide derivative (N-(3-trifluoromethylphenyl)phthalimide), the isolated acid from Protocol A is refluxed in glacial acetic acid or heated neat at
Reaction Pathway Visualization
The following diagram illustrates the equilibrium and conversion pathways, highlighting the critical divergence between the Acid (Target) and the Imide (By-product/Derivative).
Figure 1: Synthetic pathway distinguishing the kinetic formation of the phthalanilic acid from the thermodynamic cyclization to the phthalimide.[1]
Analytical Characterization
To validate the identity of CAS 16053-36-4, the following spectral features must be confirmed. The presence of the Carboxylic Acid proton is the key differentiator from the Imide.
1. Proton NMR (
-NMR, DMSO-
)
-
12.5–13.0 ppm (s, 1H): Carboxylic acid
. (Broad singlet, disappears with shake). -
10.5–10.8 ppm (s, 1H): Amide
. - 7.4–8.2 ppm (m, 8H): Aromatic protons. The phthalic ring protons typically appear as two multiplets; the 3-trifluoromethylphenyl ring shows a characteristic pattern (s, d, t, d) due to the meta-substitution.
2. Infrared Spectroscopy (FT-IR)
-
3200–3300 cm
: Amide N–H stretch (broad). -
2500–3000 cm
: Carboxylic O–H stretch (very broad "hump"). -
1680–1700 cm
: Carboxylic stretch. -
1650–1660 cm
: Amide I band ( ). -
1530–1550 cm
: Amide II band (N–H bend). -
1320 cm
: C–F stretch (strong).
3. Mass Spectrometry (ESI-MS)
-
Negative Mode (
): m/z 308.2. -
Positive Mode (
): m/z 310.2 (Often weak due to fragmentation back to anhydride/amine in source).
Applications & Biological Utility
6.1 Agrochemical: Plant Growth Regulation
Research into N-phenylphthalamic acids suggests they function as Auxin Transport Inhibitors (ATIs).
-
Mechanism: They inhibit the efflux of indole-3-acetic acid (IAA) at the basal plasma membrane, leading to localized auxin accumulation.
-
Application: Similar to N-m-tolylphthalamic acid (commercialized as a fruit-set enhancer), the 3-trifluoromethyl derivative is explored for preventing premature fruit drop and enhancing stress resistance in crops. The
group improves membrane permeability, potentially allowing for lower dosage rates compared to non-fluorinated analogs.
6.2 Pharmaceutical: Immunomodulation
The compound serves as a "masked" intermediate for phthalimide-based drugs.
-
TNF-
Inhibition: Phthalimide derivatives are structural analogs of Thalidomide. The 3-CF3 moiety is a classic medicinal chemistry modification to improve metabolic stability (blocking oxidation at the phenyl ring) and enhance binding affinity to hydrophobic pockets in target proteins like Cereblon (CRBN) or PDE4.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep away from strong dehydrating agents to prevent inadvertent cyclization.
References
-
Benchchem. (2024).[6] 3'-(Trifluoromethyl)phthalanilic acid | 16053-36-4 Properties and Spectral Data.[7] Retrieved from
-
Sigma-Aldrich. (n.d.). Phthalic Anhydride and Aniline Derivatives: Synthetic Protocols. Retrieved from
-
ChemicalBook. (2024). N-(3-Trifluoromethylphenyl)phthalamic acid Synthesis and Applications. Retrieved from
-
ResearchGate. (2014). Reaction of Phthalic anhydride with different substituted amines: Kinetic vs Thermodynamic Control. Retrieved from
-
J. Pestic. Sci. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (Contextual reference for biological activity of CF3-auxin analogs). Retrieved from
Sources
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- 4. DE2803991A1 - SULFONATES, PROCESS FOR THEIR PREPARATION AND HERBICIDAL COMPOSITIONS - Google Patents [patents.google.com]
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